molecular formula C16H15BrN2O3 B11559840 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11559840
M. Wt: 363.21 g/mol
InChI Key: ZJYOVTAPFPYOTA-VCHYOVAHSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxy group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the condensation of this intermediate with benzaldehyde under acidic conditions yields the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-15-9-13(17)7-8-14(15)22-11-16(20)19-18-10-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

ZJYOVTAPFPYOTA-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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